molecular formula C7H10O5 B12041983 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR

1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR

Cat. No.: B12041983
M. Wt: 174.15 g/mol
InChI Key: AGMROOFWCSZNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a diol with a dihalide in the presence of a base to form the spirocyclic ether, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for 1,4,7-Trioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate: Another spirocyclic compound with a similar structure but different functional groups.

    3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: A compound with a different ring system but similar carboxylic acid functionality.

    1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid: A compound with a different core structure but similar carboxylic acid group.

Uniqueness

1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research applications where specific structural features are required .

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

1,4,7-trioxaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-6(9)5-3-10-4-7(5)11-1-2-12-7/h5H,1-4H2,(H,8,9)

InChI Key

AGMROOFWCSZNJU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)COCC2C(=O)O

Origin of Product

United States

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